molecular formula C23H26N2O2 B050945 (1R,3’R)-Solifenacina Succinato EP Impureza G CAS No. 740780-79-4

(1R,3’R)-Solifenacina Succinato EP Impureza G

Número de catálogo B050945
Número CAS: 740780-79-4
Peso molecular: 362.5 g/mol
Clave InChI: FBOUYBDGKBSUES-FCHUYYIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of Solifenacin Succinate and its impurities has been explored through various chemical pathways. In a detailed study, Chavakula et al. (2014) described the synthesis and spectral characterization of potential impurities of Solifenacin Succinate, identifying three stereoisomeric impurities and one n-oxide impurity related to Solifenacin Succinate. Their synthesis involved known synthetic methods, with the n-oxide impurity being synthesized and characterized for the first time, providing valuable insights into the structural aspects and synthesis pathways of these impurities (Chavakula et al., 2014).

Molecular Structure Analysis

The molecular structure of Solifenacin Succinate impurities, including EP Impurity G, has been elucidated using advanced spectroscopic methods. Kaduk et al. (2015) solved and refined the crystal structure of Solifenacin hydrogen succinate, employing synchrotron X-ray powder diffraction data and density functional techniques. This study provides foundational knowledge on the molecular structure and crystalline form of Solifenacin derivatives, which is essential for understanding the behavior and interaction of impurities like EP Impurity G (Kaduk et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of Solifenacin Succinate impurities are influenced by their molecular structure. The study by Chavakula et al. (2014) not only outlines the synthesis of these impurities but also delves into their spectral characterization. This includes 1H and 13C NMR data, offering insights into the chemical behavior and reactivity of the impurities in relation to Solifenacin Succinate (Chavakula et al., 2014).

Physical Properties Analysis

The physical properties of Solifenacin Succinate EP Impurity G, such as solubility, melting point, and crystallinity, are crucial for drug formulation and stability studies. While specific studies on EP Impurity G are limited, the general methodologies and findings related to Solifenacin Succinate impurities can be applied to understand the physical behavior of these compounds. For instance, the crystal structure analysis by Kaduk et al. (2015) reveals the crystalline form of Solifenacin hydrogen succinate, which is indicative of the solid-state properties that could affect the solubility and stability of its impurities (Kaduk et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, are determined by the molecular and structural characteristics of Solifenacin Succinate impurities. The synthesis and characterization work by Chavakula et al. (2014) contribute to understanding these chemical properties by providing detailed insights into the molecular identity and characteristics of Solifenacin Succinate impurities, including EP Impurity G (Chavakula et al., 2014).

Aplicaciones Científicas De Investigación

Desarrollo de Métodos Analíticos

Este compuesto se utiliza para desarrollar y validar métodos analíticos para el análisis de Solifenacina Succinato . Estos métodos son importantes para el control de calidad en la fabricación farmacéutica.

Perfil de Impurezas

Se utiliza en el perfil de impurezas de la Solifenacina de acuerdo con los límites y valores umbral especificados por la legislación de medicamentos respectiva, la FDA y las directrices de farmacopeas . Esto ayuda a garantizar la seguridad y la eficacia del medicamento.

Solicitud de Nuevo Medicamento Abreviado (ANDA)

(1R,3’R)-Solifenacina se utiliza en el proceso de solicitud de nuevo medicamento abreviado (ANDA) a la FDA . Este es un paso crucial para obtener la aprobación de los medicamentos genéricos.

Estudio de Toxicidad

Este compuesto también se utiliza en el estudio de toxicidad de la formulación del medicamento respectivo . Esto ayuda a comprender el perfil de seguridad del medicamento.

Desarrollo de Métodos Indicadores de Estabilidad

Solifenacina Succinato EP Impureza G se utiliza en el desarrollo y la optimización de métodos indicadores de estabilidad . Estos métodos ayudan a comprender la estabilidad del medicamento en diversas condiciones.

Análisis de Productos de Degradación

Este compuesto se utiliza en el análisis del principal producto de degradación de la Solifenacina Succinato . Esto ayuda a comprender la vía de degradación del medicamento.

Cuantificación Cromatográfica

Se utiliza en métodos cromatográficos expeditivos para la cuantificación de Solifenacina Succinato junto con su impureza oficial como el posible producto de degradación ácida . Esto es crucial para comprender la estabilidad del medicamento en condiciones de estrés.

Mecanismo De Acción

Target of Action

Solifenacin Succinate EP Impurity G, also known as (1R,3’R)-Solifenacin, is a competitive muscarinic receptor antagonist . It primarily targets the M3 muscarinic receptors , which are found in the bladder . These receptors play a crucial role in bladder muscle contraction, which is involved in urinary frequency and urgency .

Mode of Action

Solifenacin Succinate EP Impurity G interacts with its targets by antagonizing the M2 and M3 muscarinic receptors in the bladder . This antagonism prevents contraction of the detrusor muscle, which is responsible for bladder emptying . Additionally, the antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Biochemical Pathways

The primary biochemical pathway affected by Solifenacin Succinate EP Impurity G is the muscarinic acetylcholine receptor signaling pathway . By blocking the M2 and M3 receptors, Solifenacin Succinate EP Impurity G inhibits the action of acetylcholine, a neurotransmitter that mediates bladder contraction . This results in relaxation of the bladder muscles and reduction of urinary urgency and frequency .

Pharmacokinetics

It has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . The compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The molecular and cellular effects of Solifenacin Succinate EP Impurity G’s action include the reduction of bladder muscle contraction , thereby alleviating symptoms such as frequency of micturition and urgency . This results in improved bladder control and reduced symptoms of overactive bladder .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Solifenacin Succinate EP Impurity G. For instance, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can increase exposure to Solifenacin Succinate EP Impurity G by about 2-fold . Additionally, the compound’s action can be influenced by patient-specific factors such as age and liver or kidney function .

Propiedades

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

740780-79-4
Record name (1R,3'R)-Solifenacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740780794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,3'R)-SOLIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P2J8CQ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 30 ml toluene solution containing 0.70 g of ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and 0.41 g of 3-quinuclidinol, 0.03 g of sodium hydride (60%) was added. The resulting mixture was stirred at 140° C. for 2 days while removing the ethanol formed. The reaction mixture was cooled to room temperature, brine was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1→chloroform:methanol:28% aqueous ammonia=10:1:0.1), thereby 0.11 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as yellow oil. The resulting oil was dissolved in 10 ml of ethanol, followed by the addition of 27 mg of oxalic acid. Then, the solvent was removed under reduced pressure. The resulting solid was recrystallized from isopropanol and isopropyl ether, thereby 0.08 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate monooxalate was obtained as colorless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.